Cesium 2-methylpropan-2-olate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

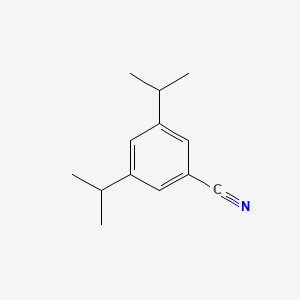

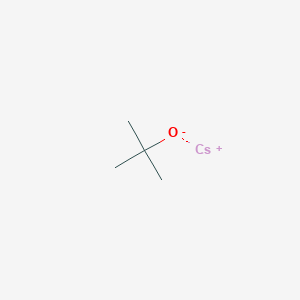

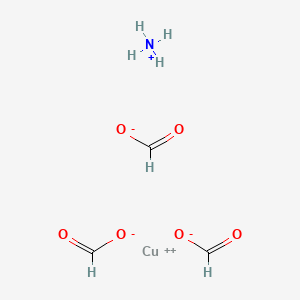

Cesium 2-methylpropan-2-olate, also known as cesium tert-butoxide, is an organometallic compound with the molecular formula C4H9CsO. This compound is a cesium salt of 2-methylpropan-2-ol (tert-butanol) and is known for its strong basic properties. It is used in various chemical reactions, particularly in organic synthesis, due to its ability to act as a strong base and nucleophile.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Cesium 2-methylpropan-2-olate can be synthesized through the reaction of cesium hydroxide with 2-methylpropan-2-ol. The reaction typically occurs in an inert atmosphere to prevent moisture from affecting the reaction. The general reaction is as follows:

CsOH+(CH3)3COH→CsO(CH3)3C+H2O

The reaction is usually carried out in a solvent such as tetrahydrofuran (THF) or toluene, and the product is isolated by removing the solvent under reduced pressure.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the careful handling of cesium hydroxide and 2-methylpropan-2-ol in large reactors, with strict control over temperature and moisture levels to ensure high purity and yield of the product.

Analyse Chemischer Reaktionen

Types of Reactions

Cesium 2-methylpropan-2-olate undergoes several types of chemical reactions, including:

Deprotonation Reactions: It acts as a strong base, capable of deprotonating weak acids.

Nucleophilic Substitution Reactions: It can act as a nucleophile in substitution reactions, particularly in the formation of ethers and esters.

Elimination Reactions: It is used in elimination reactions to form alkenes from alkyl halides.

Common Reagents and Conditions

Deprotonation: Commonly used with weak acids such as alcohols and phenols under anhydrous conditions.

Nucleophilic Substitution: Typically performed in polar aprotic solvents like dimethyl sulfoxide (DMSO) or THF.

Elimination: Conducted at elevated temperatures with alkyl halides to produce alkenes.

Major Products

Ethers and Esters: Formed through nucleophilic substitution reactions.

Alkenes: Produced via elimination reactions.

Wissenschaftliche Forschungsanwendungen

Chemistry

In organic synthesis, cesium 2-methylpropan-2-olate is used as a strong base and nucleophile. It is particularly useful in the synthesis of complex molecules where strong basic conditions are required without the risk of side reactions that might occur with other bases.

Biology and Medicine

While its direct applications in biology and medicine are limited, this compound is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). Its ability to facilitate the formation of carbon-carbon and carbon-oxygen bonds makes it valuable in medicinal chemistry.

Industry

In the chemical industry, this compound is used in the production of fine chemicals and specialty materials. Its strong basic properties are exploited in various manufacturing processes, including the production of polymers and resins.

Wirkmechanismus

Cesium 2-methylpropan-2-olate exerts its effects primarily through its strong basicity and nucleophilicity. It deprotonates weak acids by abstracting a proton, forming a cesium salt and the corresponding conjugate base. In nucleophilic substitution reactions, it donates an electron pair to an electrophile, forming a new chemical bond.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Sodium 2-methylpropan-2-olate (Sodium tert-butoxide)

- Potassium 2-methylpropan-2-olate (Potassium tert-butoxide)

- Lithium 2-methylpropan-2-olate (Lithium tert-butoxide)

Uniqueness

Cesium 2-methylpropan-2-olate is unique among these compounds due to the larger ionic radius of cesium, which can influence the reactivity and solubility of the compound. It is often preferred in reactions where a stronger base is required, and its solubility in organic solvents can be advantageous in certain synthetic applications.

Conclusion

This compound is a versatile compound with significant applications in organic synthesis, industrial processes, and scientific research. Its strong basic and nucleophilic properties make it a valuable reagent in various chemical reactions, and its unique characteristics set it apart from similar compounds.

Eigenschaften

CAS-Nummer |

3934-09-6 |

|---|---|

Molekularformel |

C4H9CsO |

Molekulargewicht |

206.02 g/mol |

IUPAC-Name |

cesium;2-methylpropan-2-olate |

InChI |

InChI=1S/C4H9O.Cs/c1-4(2,3)5;/h1-3H3;/q-1;+1 |

InChI-Schlüssel |

NVBVGMKBMCZMFG-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)(C)[O-].[Cs+] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-Methyl-4-(pyrazolo[1,5-b]pyridazin-3-yl)pyrimidin-2-amine](/img/structure/B12847070.png)

![N-Cyclopropyl-2-[[2-(4-Fluorophenyl)-6-Methyl-4-Quinazolinyl]Thio]-Acetamide](/img/structure/B12847126.png)

![4'-Tert-butyl[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B12847133.png)

![(2Z)-1-butyl-2-[(2E)-2-[3-[(E)-2-(1-butylbenzo[cd]indol-1-ium-2-yl)ethenyl]-2-chlorocyclohex-2-en-1-ylidene]ethylidene]benzo[cd]indole;tetrafluoroborate](/img/structure/B12847136.png)